(2-氯吡啶-4-基)甲胺 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

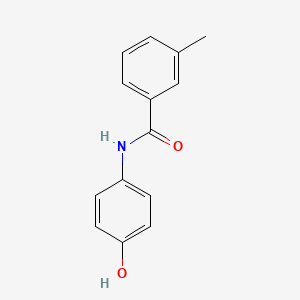

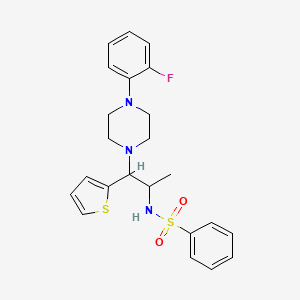

(2-Chloropyridin-4-yl)methanamine dihydrochloride, also known as 2-chloro-4-pyridinylmethylamine dihydrochloride, is a chemical compound with the molecular formula C6H8Cl2N2. It is a white crystalline powder that is commonly used in scientific research applications. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

科学研究应用

癌症治疗中的光细胞毒性特性

铁(III)配合物与特定配体的开发因其光细胞毒性特性而在癌症治疗中具有潜力。研究表明,这些配合物在暴露于光线后可显着诱导癌细胞死亡,表明靶向癌症治疗的前景广阔。配合物在光照下产生活性氧的能力是其有效性的关键,突出了(2-氯吡啶-4-基)甲胺二盐酸盐衍生物在开发利用光激活治疗机制的治疗中的潜力(Basu et al., 2014)。

增强细胞摄取和选择性

源自(2-氯吡啶-4-基)甲胺二盐酸盐和相关化合物的铁(III)配合物显示出对癌细胞具有高度选择性的显着细胞摄取。这种特性极大地促进了它们的光细胞毒性作用,特别是在被光激活时。这些发现强调了此类配合物在开发更具针对性和高效的癌症治疗中的潜力,其中细胞摄取和选择性对于最大程度地减少副作用和最大化治疗效果至关重要(Basu et al., 2015)。

LOXL2 抑制的治疗应用

(2-氯吡啶-4-基)甲胺二盐酸盐已被确定为赖氨酰氧化酶样 2 (LOXL2)的有效抑制剂,LOXL2 是参与细胞外基质中胶原蛋白和弹性蛋白交联的关键酶。其抑制被认为是纤维化疾病、肿瘤进展和转移的治疗靶点。该化合物对 LOXL2 表现出高于其他胺氧化酶(包括 LOX)的选择性,突出了其作为 LOXL2 发挥关键作用的疾病治疗剂的潜力(Hutchinson et al., 2017)。

作用机制

Target of Action

The primary target of (2-Chloropyridin-4-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(2-Chloropyridin-4-yl)methanamine dihydrochloride acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, (2-Chloropyridin-4-yl)methanamine dihydrochloride affects the lysine oxidation pathway . This pathway is involved in the formation and remodeling of the extracellular matrix, which is critical for various biological processes, including tissue repair, fibrosis, and tumor progression .

Pharmacokinetics

This suggests that the compound may interact with drug-metabolizing enzymes, potentially affecting its own metabolism and that of other drugs .

Result of Action

The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine dihydrochloride can lead to a decrease in the crosslinking of collagen and elastin . This can result in a reduction of tissue stiffness and fibrosis, potentially influencing the progression of diseases associated with these conditions .

Action Environment

The action of (2-Chloropyridin-4-yl)methanamine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and moisture . Furthermore, the presence of blood proteins can impact the compound’s activity, as evidenced by a higher IC50 value in whole blood LOXL2 assays compared to assays without blood proteins .

属性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJKOUBULBCSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-4-yl)methanamine dihydrochloride | |

CAS RN |

1909308-88-8 |

Source

|

| Record name | (2-chloropyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)